![molecular formula C18H16N2O2S B2789514 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone CAS No. 1421490-72-3](/img/structure/B2789514.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family and contains a benzothiazole group, which makes it a unique and interesting molecule for researchers to study. In
Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been used in the development of various drugs with a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .
Green Chemistry
Benzothiazoles have been used in the development of green chemistry. The synthesis of benzothiazoles is one of the significant problems facing researchers, and recent advances have been made in this area .
Industrial Applications
Benzothiazoles and their derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .
Pharmaceutical Applications
Benzothiazoles have been used in the development of various drugs due to their wide range of biological activities. They appear in antibiotics like bacitracin and penicillin , and various synthetic drugs such as short-acting sulfa drug sulfathiazole, antidepressant drug pramipexole, antiulcer agent nizatidine, anti-inflammatory drug meloxicam, HIV/AIDS drug ritonavir, and cancer treatment drug tiazofurin .
Antioxidant Applications
Benzothiazoles have been used in the development of antioxidants . They have been modified at different positions to generate new molecules with potent antioxidant activities .
Antimicrobial Applications
Benzothiazoles have been used in the development of antimicrobial agents . They have been modified at different positions to generate new molecules with potent antimicrobial activities .
Anticancer Applications
Benzothiazoles have been used in the development of anticancer agents . They have been modified at different positions to generate new molecules with potent anticancer activities .
Anti-Alzheimer Applications
Benzothiazoles have been used in the development of anti-Alzheimer agents . They have been modified at different positions to generate new molecules with potent anti-Alzheimer activities .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of M. tuberculosis.
Result of Action
Benzothiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines , suggesting that they may induce cell apoptosis.
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-2-3-7-14(12)17(21)20-10-13(11-20)22-18-19-15-8-4-5-9-16(15)23-18/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJHBRSONMTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone |
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